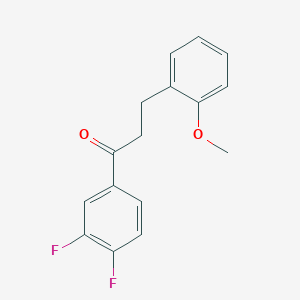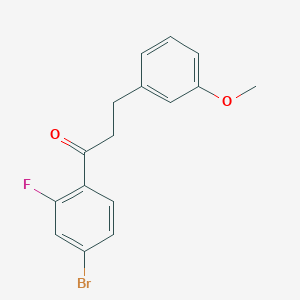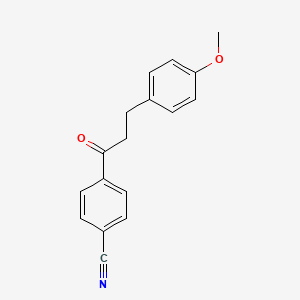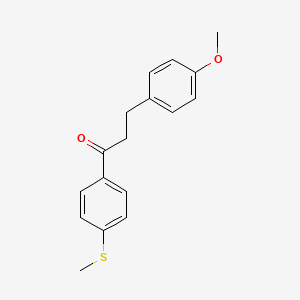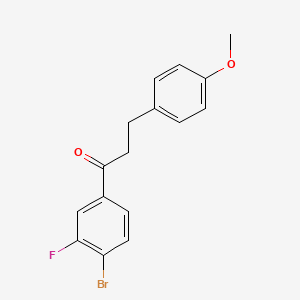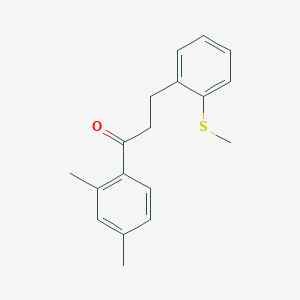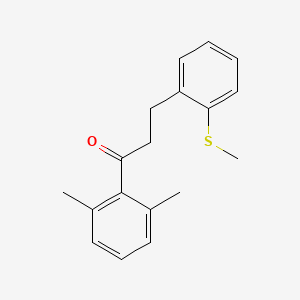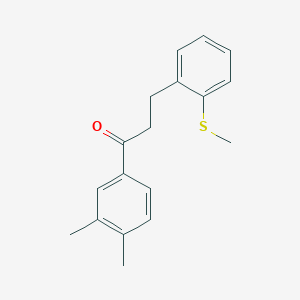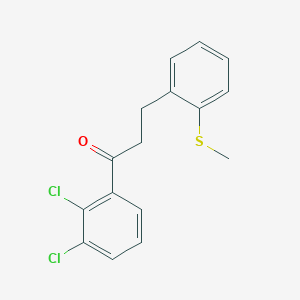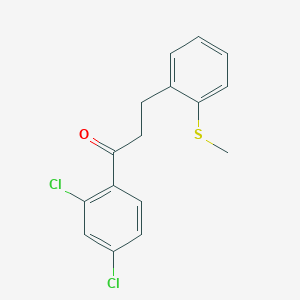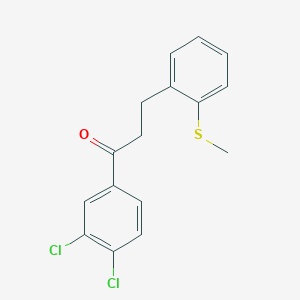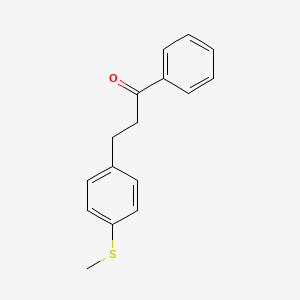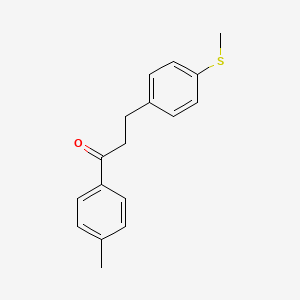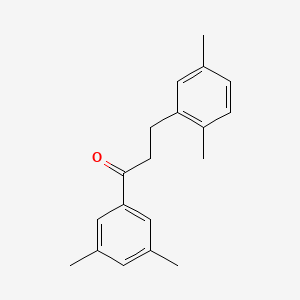
3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Descripción general
Descripción
“3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone” is a chemical compound with the CAS Number: 898753-63-4 . Its molecular formula is C19H22O and it has a molecular weight of 266.38 . The IUPAC name for this compound is 3-(2,5-dimethylphenyl)-1-(3,5-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for “3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone” is 1S/C19H22O/c1-13-5-6-16(4)17(10-13)7-8-19(20)18-11-14(2)9-15(3)12-18/h5-6,9-12H,7-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone” include a molecular weight of 266.38 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Organic Semiconducting Polymers
A study by Kong et al. (2009) synthesized organic semiconducting polymers containing fused aromatic rings similar to 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. These polymers were analyzed for their potential in thin-film transistors (TFTs), highlighting the significance of structural arrangements in electronic applications (Kong et al., 2009).
Electroactive Poly(Arylene Sulphide)
Yamamoto et al. (1992) explored the electro-oxidative polymerization of 3,5-dimethylthiophenol, a compound structurally related to 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. This study focused on the creation of poly(2,6-dimethylphenylene sulphide), a material with semi-conductive properties and electrochemical response, highlighting its potential in electronic devices (Yamamoto et al., 1992).
Photosensitive and Thermosetting Polymers
Matsumoto et al. (2005) synthesized a chemically amplified photosensitive and thermosetting polymer based on a structure similar to 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. This research is crucial in developing advanced materials for photolithography and electronic applications (Matsumoto et al., 2005).
Synthesis of Dimethyl Bithiophenedicarboxylates
Pomerantz et al. (2002) described the synthesis of dimethyl bithiophene compounds closely related to 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. The structural analysis of these compounds provides insights into molecular conformation and potential applications in organic electronics (Pomerantz et al., 2002).
Synthesis of Electrogenerated Conjugated Polymers
Hergué et al. (2011) conducted the synthesis of 3,6-dialkoxythieno[3,2-b]thiophenes, derived from similar structures to 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. This study showcases the potential of such compounds in creating electroactive polymers for electronic applications (Hergué et al., 2011).
Thermosetting Poly(Phenylene Ether)
Fukuhara et al. (2004) developed thermosetting polymers using compounds structurally related to 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. This research contributes to the development of materials with high thermal stability and potential use in various industrial applications (Fukuhara et al., 2004).
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-5-6-16(4)17(10-13)7-8-19(20)18-11-14(2)9-15(3)12-18/h5-6,9-12H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQGEVVOCQOXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644742 | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone | |
CAS RN |
898753-63-4 | |
| Record name | 3-(2,5-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




